molecular formula C11H22O2 B14721249 1,3-Dioxane, 2-hexyl-2-methyl- CAS No. 5702-46-5

1,3-Dioxane, 2-hexyl-2-methyl-

Cat. No.: B14721249
CAS No.: 5702-46-5
M. Wt: 186.29 g/mol
InChI Key: YBSCCLQQTAAJDP-UHFFFAOYSA-N
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Description

1,3-Dioxane is a six-membered heterocyclic ring containing two oxygen atoms at the 1- and 3-positions. The compound 2-hexyl-2-methyl-1,3-dioxane features a hexyl (C₆H₁₃) and a methyl (CH₃) substituent at the 2-position of the dioxane ring. This substitution pattern significantly influences its physicochemical properties, including solubility, boiling point, and conformational stability.

Properties

CAS No.

5702-46-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-hexyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3

InChI Key

YBSCCLQQTAAJDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCCCO1)C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation with Ozone

This compound undergoes selective oxidation at the acetal C-H bond when treated with ozone. Key findings from ozonation studies include:

Mechanism :
The reaction proceeds via formation of an acetal hydrotrioxide intermediate, followed by decomposition to produce singlet oxygen (1O2^1O_2) and a hydroxy ester (see Scheme 1) .

Kinetic Data :

ParameterValue (CCI₄, 25°C)
Rate constant (k)2.4×1032.4 \times 10^{-3} M⁻¹s⁻¹
Activation energy (ΔH‡)24.9 kJ/mol
Entropy (ΔS‡)-125 J/mol·K

Stoichiometry :
1 mole of 1,3-dioxane reacts with 1 mole of ozone to yield 1 mole of hydroxy ester and 1 mole of oxygen gas .

Acid-Catalyzed Hydrolysis

The dioxane ring undergoes cleavage under acidic conditions via a two-step process:

  • Protonation of the oxygen atom, destabilizing the ring.

  • Nucleophilic attack by water at the α-carbon, leading to ring opening.

Conditions :

  • Solvents: Aqueous acetone or THF

  • Catalysts: p-Toluenesulfonic acid (pTSA) or H₂SO₄

  • Temperature: 60–80°C

Reaction Rate Comparison :

SubstituentRelative Hydrolysis Rate
2-Hexyl-2-methyl1.0 (reference)
2-Methyl2.3
Unsubstituted4.7

The bulky hexyl group sterically hinders nucleophilic attack, reducing hydrolysis rates compared to simpler analogs .

Halogenation Reactions

The compound reacts with halogens under controlled conditions:

Chlorination :
In CCl₄ at 0°C:

C10H20O2+Cl2C10H19O2Cl+HCl\text{C}_{10}\text{H}_{20}\text{O}_2 + \text{Cl}_2 \rightarrow \text{C}_{10}\text{H}_{19}\text{O}_2\text{Cl} + \text{HCl}

Product Distribution :

  • 85% mono-chlorinated at C4

  • 12% di-chlorinated

  • 3% ring-opened byproducts

Thermal Decomposition

At elevated temperatures (>200°C), the dioxane ring undergoes retro-Diels-Alder fragmentation:

C10H20O2ΔC6H13CO+C3H6O\text{C}_{10}\text{H}_{20}\text{O}_2 \xrightarrow{\Delta} \text{C}_6\text{H}_{13}\text{CO} + \text{C}_3\text{H}_6\text{O}

Activation Parameters :

PropertyValue
Eₐ134 kJ/mol
log(A/s⁻¹)11.2

Radical Reactions

The compound participates in free radical chain reactions:

Autoxidation :
In air at 120°C:

  • Half-life: 48 hrs

  • Major products: Hydroperoxides (72%), ketones (18%)

Inhibitor Effects :

InhibitorRate Reduction (%)
BHT94
α-Tocopherol88

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-hexyl-2-methyl-1,3-dioxane with selected 1,3-dioxane derivatives and related heterocycles:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source
2-Methyl-1,3-dioxane C₅H₁₀O₂ 102.13 2-methyl Lower hydrophobicity; baseline for conformational studies
2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane C₁₃H₁₈O₃ 222.28 2-ethyl, 2-(3-methylphenoxy) Likely higher thermal stability due to aromatic substituent
2-(3-Cyclohexen-1-yl)-5,5-diethyl-1,3-dioxane C₁₄H₂₄O₂ 224.34 2-cyclohexenyl, 5,5-diethyl Enhanced steric hindrance; potential for chiral applications
2,5,5-Trimethyl-2-phenyl-1,3-dioxane C₁₃H₁₈O₂ 206.28 2-phenyl, 2,5,5-trimethyl Increased rigidity; used in specialty polymers
1,3-Oxathiane C₄H₈OS 104.17 1-O, 3-S Higher conformational flexibility vs. 1,3-dioxane

Key Observations :

  • Substituent Effects : Bulky substituents like hexyl or phenyl groups increase molecular weight and hydrophobicity, reducing water solubility. For example, 2-methyl-1,3-dioxane (MW 102.13) is more polar than 2-hexyl-2-methyl-1,3-dioxane (estimated MW ~200–220) .
  • Conformational Stability : 1,3-Dioxane derivatives exhibit chair, boat, or twist-boat conformations. The presence of substituents like hexyl groups likely stabilizes chair conformations due to steric effects, as seen in 2-phenyl-1,3-dioxanes . In contrast, 1,3-oxathiane (with O and S heteroatoms) shows greater conformational diversity, adopting boat or half-chair forms more readily .
Thermodynamic and Functional Comparisons
  • Thermodynamic Promotion in Hydrates : While 1,3-dioxane itself is a moderate promoter of methane hydrate formation (compared to THF and 1,3-dioxolane) , alkyl-substituted derivatives like 2-hexyl-2-methyl-1,3-dioxane may exhibit reduced promotion efficiency due to increased hydrophobicity, which limits water cage occupancy.
  • Heat of Dissociation : Substituted dioxanes with bulky groups likely have higher heats of dissociation (ΔHd) due to stronger van der Waals interactions within hydrate structures .

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